(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide
Overview
Description
(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of cardenolides, which are a group of steroidal glycosides with potent effects on the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone, followed by the formation of the enolide structure. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to achieve the desired hydroxylation and enolide formation. These methods are often preferred due to their specificity and efficiency in producing high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to the formation of different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups, altering the compound’s properties and activities.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Scientific Research Applications
(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biological membranes.
Medicine: Explored for its potential therapeutic effects on cardiovascular diseases, due to its ability to modulate heart muscle contractions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular ion channels and enzymes. It binds to and inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This mechanism enhances cardiac muscle contraction and is the basis for its use in treating certain heart conditions.
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: A bile acid with similar hydroxylation patterns but different biological roles.
Lithocholic Acid: Another bile acid with structural similarities but distinct metabolic pathways.
3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid: Shares hydroxylation at similar positions but differs in overall structure and function.
Uniqueness
(3alpha,5beta,12beta)-3,12,14-Trihydroxycard-20(22)-enolide is unique due to its specific hydroxylation pattern and enolide structure, which confer distinct biological activities and therapeutic potential. Its ability to modulate ion channels and enzymes sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-(3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBSTMRCDJXLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859669 | |
Record name | 3,12,14-Trihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-14-5 | |
Record name | (3α,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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